molecular formula C9H6N2O B12865092 4-Methylbenzo[d]oxazole-2-carbonitrile

4-Methylbenzo[d]oxazole-2-carbonitrile

Cat. No.: B12865092
M. Wt: 158.16 g/mol
InChI Key: PQJKBHOVEVTZAL-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a methyl group at position 4 and a carbonitrile group at position 2. Its structure combines the electron-deficient oxazole ring with a π-deficient nitrile group, making it a versatile intermediate in medicinal chemistry and materials science.

Preparation Methods

4-Methylbenzo[d]oxazole-2-carbonitrile is a benzoxazole derivative characterized by a methyl group at the 4-position and a cyano group at the 2-position of the oxazole ring fused to a benzene ring. The synthetic challenge lies in the selective formation of the oxazole ring and the introduction of the nitrile functionality.

Preparation Methods

Cyclization of Acetamidophenol Derivatives

A classical approach to benzoxazole derivatives involves the cyclization of acetamidophenol or related intermediates. According to a patented process for 2-methylbenzoxazole (a close structural analog), acetamidophenol is cyclized by heating in the presence of a heat-transfer medium, with simultaneous elimination of water and distillation of the product. This process can be adapted for this compound by using appropriately substituted acetamidophenol precursors.

Key features of this method:

  • Use of a paddle dryer or discotherm dryer to dry, melt, and cyclize the acetamidophenol in one apparatus.
  • Cyclization temperature around 160–170 °C.
  • Removal of water of reaction and product by distillation under atmospheric and reduced pressure.
  • Avoidance of additives like PLURIOL 400E, improving yield and reducing waste.
Step Description
Starting material Wet acetamidophenol filtercake
Drying and melting In paddle dryer with heat-transfer agent
Cyclization Simultaneous with melting, elimination of water
Distillation Removal of water and product under reduced pressure
Yield Improved from ~72% to 78–80%

This method is advantageous due to improved yield, elimination of hazardous additives, and integrated drying and cyclization steps, which enhance safety and reduce costs.

Direct Synthesis from Aromatic Acids via [3 + 2] Cycloaddition

A modern, efficient synthetic route involves the direct formation of oxazoles from aromatic carboxylic acids and isocyanides through a [3 + 2] cycloaddition reaction.

Procedure highlights:

  • Aromatic acid (e.g., 4-methylbenzoic acid derivative) is activated with DMAP and triflic anhydride derivative (DMAP-Tf) in dichloromethane under nitrogen.
  • Isocyanide is added, and the mixture is heated at 40 °C for 30 minutes.
  • Workup involves aqueous extraction and purification by silica gel chromatography.

This method allows rapid and scalable synthesis of 4,5-disubstituted oxazoles, including this compound derivatives, with good yields and mild conditions.

Reagents Conditions Outcome
Aromatic acid + DMAP + DMAP-Tf 40 °C, 30 min, DCM, N2 atmosphere Formation of oxazole ring
Isocyanide Added after activation Incorporation of nitrile group
Purification Column chromatography Isolated pure oxazole derivative

This approach is notable for its operational simplicity, mild conditions, and broad substrate scope.

Copper-Mediated Formation from Acetophenone Derivatives

A copper-mediated oxidative cyclization method has been reported for synthesizing oxazole-4-carbonitriles directly from acetophenone derivatives.

Key aspects:

  • Reaction of acetophenone with potassium ferricyanide as a cyanide source.
  • Copper(II) iodide or copper(II) bromide as catalyst/oxidant.
  • Reaction temperature around 130 °C for 12 hours.
  • Moderate to good yields (up to ~29% in initial reports, with optimization possible).
  • Side products include N,N-dimethyl-2-oxo-2-phenylacetamide.
Parameter Details
Substrate Acetophenone derivative
Cyanide source Potassium ferricyanide
Catalyst CuI2 or CuBr2
Solvent DMF
Temperature 130 °C
Reaction time 12 h
Yield Moderate (29% reported)

This method offers a one-pot approach to oxazole-4-carbonitriles, including 4-methyl derivatives, with potential for further optimization.

Synthesis Using Appel’s Salt and 2-Aminophenol Derivatives

A versatile method for benzoxazole-2-carbonitriles involves the reaction of 2-aminophenol derivatives with Appel’s salt (a reagent for introducing nitrile functionality).

Method A:

  • 2-Aminophenol derivative dissolved in pyridine.
  • Appel’s salt added portion-wise.
  • Reaction stirred at controlled temperature.
  • Purification by reversed-phase flash chromatography.

Method B (Alternative):

  • 2-Aminophenol derivative reacted with carbon disulfide and KOH in ethanol-water mixture.
  • Reaction conditions varied for optimization.
  • Product isolation after completion.

These methods provide access to benzoxazole-2-carbonitriles with good control over substitution patterns and are adaptable to 4-methyl substitution.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Cyclization of Acetamidophenol Acetamidophenol (4-methyl substituted) Paddle dryer, 160–170 °C, no additives 78–80% Integrated drying/cyclization, high yield Requires specialized equipment
[3 + 2] Cycloaddition from Aromatic Acids Aromatic acid, isocyanide DMAP, DMAP-Tf, DCM, 40 °C Good to excellent Mild conditions, scalable Requires isocyanide availability
Copper-Mediated Oxidative Cyclization Acetophenone derivative K3[Fe(CN)6], CuI2, DMF, 130 °C Moderate (~29%) One-pot, direct cyanation Longer reaction time, side products
Appel’s Salt with 2-Aminophenol 2-Aminophenol derivative Appel’s salt, pyridine or CS2/KOH Good Versatile, adaptable Use of toxic reagents (CS2)

Research Findings and Notes

  • The paddle dryer cyclization method improves yield and safety by combining drying and cyclization steps and eliminating the need for additives like PLURIOL 400E.
  • The [3 + 2] cycloaddition method is a recent advancement allowing rapid synthesis of substituted oxazoles, including nitrile derivatives, under mild conditions with good functional group tolerance.
  • Copper-mediated oxidative cyclization offers a direct route from acetophenones but requires optimization to improve yields and reduce side products.
  • Appel’s salt-based methods provide a flexible approach to benzoxazole-2-carbonitriles, with options for different reaction media and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

4-Methylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylthiazole-2-carbonitrile

  • Structure : Thiazole ring (sulfur at position 1) substituted with methyl (position 4) and carbonitrile (position 2).
  • Molecular Formula : C₅H₄N₂S
  • Molecular Weight : 124.16 g/mol .
  • Key Differences :
    • Electronic Effects : The sulfur atom in thiazole is less electronegative than oxygen in oxazole, leading to a more electron-rich aromatic system. This alters reactivity in electrophilic substitutions.
    • Synthetic Routes : Often synthesized via cyclization of thioamides or using coupling agents like HATU, similar to oxazole derivatives .
  • Applications : Primarily used as a building block in agrochemicals and pharmaceuticals.

5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile

  • Structure : Benzo[d]oxazole with benzyloxy (position 5) and carbonitrile (position 2).
  • Key Insights :
    • Substituent Effects : The benzyloxy group directs cyclization to the para position, as shown by X-ray crystallography .
    • Reactivity : Bulkier substituents like benzyloxy may hinder nucleophilic attacks compared to the methyl group in 4-methylbenzo[d]oxazole-2-carbonitrile.
  • Applications : Explored in materials science due to its crystallographic stability .

Benzothiazole Derivatives (e.g., 4-Methylbenzo[d]thiazol-2-amine)

  • Structure : Benzothiazole core with methyl (position 4) and amine (position 2).
  • Key Comparisons: Biological Activity: Modifications at position 4 (e.g., methyl, methoxy, CN) significantly influence antimicrobial efficacy. Synthetic Yields: Amide derivatives of 4-methylbenzo[d]thiazol-2-amine achieve yields up to 73% using DIPEA and HATU, comparable to oxazole syntheses .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., Methyl) : Stabilize the aromatic ring via hyperconjugation, directing electrophilic substitutions to specific positions. Methyl at position 4 in oxazole/thiazole derivatives reduces ring strain compared to bulkier groups .
  • Carbonitrile Group : Enhances intermolecular interactions (e.g., dipole-dipole), affecting solubility and crystallinity.

Spectral Data Comparison

Compound ¹H NMR (Methyl Signal) LCMS ([M+H]⁺)
This compound (Inferred) δ ~2.5 (s, 3H) ~200–220
4-Methylthiazole-2-carbonitrile δ 2.56 (s, 3H) 124.16 (calc.)
N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide δ 2.56 (s, 3H) 389.3

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3

InChI Key

PQJKBHOVEVTZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C#N

Origin of Product

United States

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